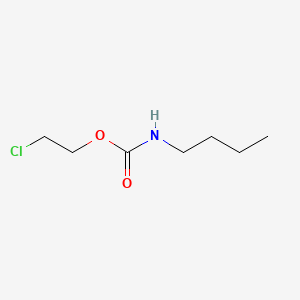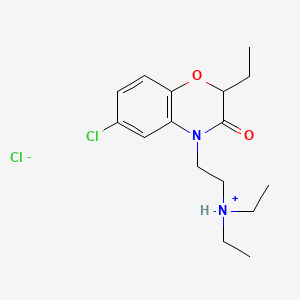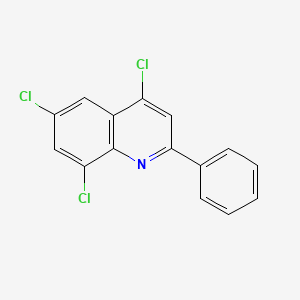
4,6,8-Trichloro-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,8-Trichloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 g/mol . It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in industrial and synthetic organic chemistry . This compound is particularly notable for its potential use in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trichloro-2-phenylquinoline can be achieved through various classical and modern synthetic protocols. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses . These methods often involve cyclization reactions and the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of green chemistry protocols, such as ionic liquid-mediated reactions and ultrasound irradiation, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN3) and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinolines .
Scientific Research Applications
4,6,8-Trichloro-2-phenylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,8-Trichloro-2-phenylquinoline involves its interaction with various molecular targets and pathways. As a quinoline derivative, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, quinoline compounds are known to interfere with DNA replication and repair, leading to their use as antimicrobial and anticancer agents . The specific molecular targets and pathways involved depend on the functional groups present on the quinoline scaffold.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin, which have a fluorine atom in the quinoline ring.
Uniqueness
4,6,8-Trichloro-2-phenylquinoline is unique due to the presence of three chlorine atoms at positions 4, 6, and 8 on the quinoline ring. This specific substitution pattern can significantly alter the compound’s chemical properties and biological activities compared to other quinoline derivatives .
Properties
CAS No. |
1153165-35-5 |
|---|---|
Molecular Formula |
C15H8Cl3N |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,6,8-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-11-12(17)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H |
InChI Key |
GHBBYTMAXOYGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


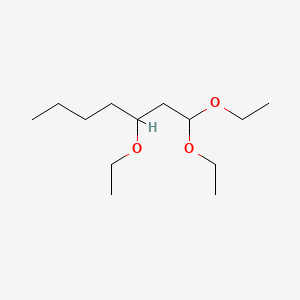
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
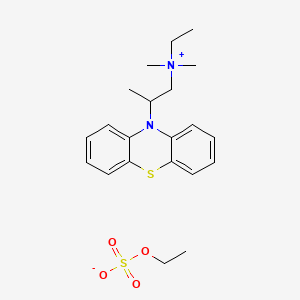
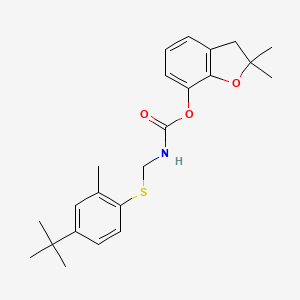
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)
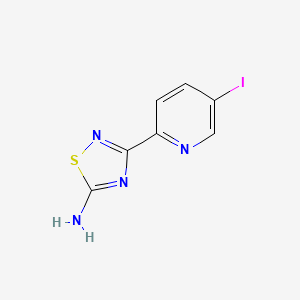
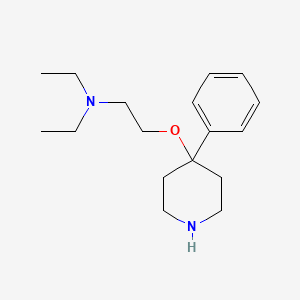
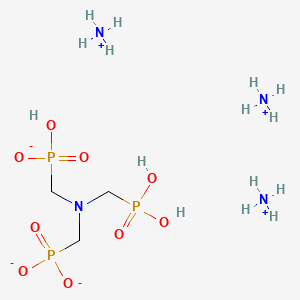
![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)
